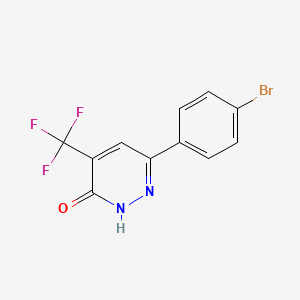

6-(4-Bromophenyl)-4-(trifluoromethyl)pyridazin-3(2H)-one

Description

6-(4-Bromophenyl)-4-(trifluoromethyl)pyridazin-3(2H)-one is a pyridazinone derivative characterized by a bromophenyl group at position 6 and a trifluoromethyl group at position 4. The pyridazinone core (a six-membered ring with two adjacent nitrogen atoms) confers rigidity and hydrogen-bonding capabilities, while the substituents modulate electronic and steric properties.

Properties

CAS No. |

560132-50-5 |

|---|---|

Molecular Formula |

C11H6BrF3N2O |

Molecular Weight |

319.08 g/mol |

IUPAC Name |

3-(4-bromophenyl)-5-(trifluoromethyl)-1H-pyridazin-6-one |

InChI |

InChI=1S/C11H6BrF3N2O/c12-7-3-1-6(2-4-7)9-5-8(11(13,14)15)10(18)17-16-9/h1-5H,(H,17,18) |

InChI Key |

BJCOGACDZDENGM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=NNC(=O)C(=C2)C(F)(F)F)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Bromophenyl)-4-(trifluoromethyl)pyridazin-3(2H)-one typically involves the reaction of 4-bromobenzaldehyde with trifluoromethylpyridazine under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

6-(4-Bromophenyl)-4-(trifluoromethyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The bromophenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Substitution reactions often involve nucleophiles such as amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential as a therapeutic agent. Its structural features suggest that it may interact with specific biological targets, making it a candidate for drug development.

Key Findings:

- Formyl Peptide Receptors: Research indicates that derivatives of pyridazin-3(2H)-ones, including those similar to 6-(4-Bromophenyl)-4-(trifluoromethyl)pyridazin-3(2H)-one, exhibit agonistic activity on formyl peptide receptors (FPRs), which are involved in inflammatory responses. The efficacy of these compounds can be quantified by their EC50 values, which measure the concentration required to achieve half-maximal response .

| Compound | FPR1 EC50 (μM) | Efficacy (%) |

|---|---|---|

| This compound | 3.4 ± 1.6 | 75 |

- Anticancer Activity: Some studies have shown that similar pyridazinone derivatives possess anticancer properties, potentially through the inhibition of specific kinases involved in tumor growth. The bromophenyl and trifluoromethyl groups may enhance the selectivity and potency of these compounds against cancer cell lines.

Agrochemical Applications

The unique properties of this compound also make it suitable for use in agrochemicals. Its ability to modulate plant growth and resistance to pests has been explored.

Case Study:

- Herbicidal Activity: Research has demonstrated that pyridazinone derivatives can act as herbicides by inhibiting specific enzymes involved in plant metabolism. Field trials have shown promising results in controlling weed populations without adversely affecting crop yield.

Mechanism of Action

The mechanism of action of 6-(4-Bromophenyl)-4-(trifluoromethyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. The bromophenyl and trifluoromethyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Pyridazinone Derivatives

Structural Analogues and Substituent Effects

Pyridazinone derivatives exhibit diverse biological and chemical behaviors depending on substituent patterns. Below is a comparative analysis:

Table 1: Key Structural Analogues and Properties

Electronic and Steric Modifications

- Electron-Withdrawing Groups (EWGs): The trifluoromethyl (CF₃) group at position 4 in the target compound enhances electrophilicity and metabolic stability, making it favorable for drug design. Analogues with CF₃-benzyl () or CF₃-phenyl () substituents show similar EWG effects but differ in spatial arrangement .

- Aromatic vs. Aliphatic Substituents: The 4-bromophenyl group at position 6 provides a planar, hydrophobic moiety. In contrast, styryl () or furyl () substituents introduce conjugation or heteroatom effects, altering solubility and binding interactions .

- Ring Saturation: Dihydro derivatives (e.g., ) exhibit reduced aromaticity, which may decrease π-π stacking interactions but improve solubility .

Biological Activity

6-(4-Bromophenyl)-4-(trifluoromethyl)pyridazin-3(2H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 360.12 g/mol. The presence of bromine and trifluoromethyl groups contributes to its unique chemical properties, enhancing its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits notable antiproliferative effects against various cancer cell lines. The trifluoromethyl group is particularly significant due to its influence on metabolic stability and biological activity.

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds similar to this compound:

- Cytotoxicity : In vitro studies demonstrate that derivatives with the pyridazinone structure show cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and leukemia (K562). For example, related compounds exhibited IC50 values ranging from 0.59 µM to 1.05 µM against these cell lines, indicating strong antiproliferative properties .

- Selectivity : The selectivity index for certain derivatives suggests a favorable therapeutic profile, with lower toxicity towards normal cells compared to cancerous ones. For instance, some derivatives showed IC50 values greater than 25 µM in normal Vero cells while maintaining lower IC50 values in cancerous cells .

The mechanisms underlying the biological activity of this compound are multifaceted:

- Enzyme Inhibition : Compounds containing the trifluoromethyl group have shown promising results in inhibiting enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenases (LOX-5 and LOX-15), which are implicated in inflammation and cancer progression .

- Molecular Docking Studies : Computational studies reveal that the trifluoromethyl group facilitates strong interactions with target enzymes through hydrogen bonding and halogen interactions, contributing to enhanced biological activity .

Case Studies

- Antiproliferative Studies : A study focused on the synthesis and evaluation of pyridazinone derivatives found that those with the trifluoromethyl substitution exhibited significant cytotoxicity against MCF-7 cells with an IC50 value of 0.85 µM .

- Selectivity Analysis : Another study assessed the selectivity of these compounds across different cell lines, revealing a selectivity index greater than 25-fold for certain derivatives when comparing normal and cancerous cells .

- In Vivo Studies : Preliminary in vivo studies are necessary to confirm the efficacy observed in vitro and to evaluate pharmacokinetics and toxicity profiles.

Data Tables

| Compound Name | Molecular Formula | IC50 (µM) | Cell Line | Selectivity Index |

|---|---|---|---|---|

| Derivative A | C13H8BrF3N2O | 0.59 | MCF-7 | >25 |

| Derivative B | C13H8BrF3N2O | 1.05 | K562 | >20 |

| Derivative C | C13H8BrF3N2O | >25 | Vero | - |

Q & A

Basic Research Questions

Q. What synthetic methods are recommended for preparing 6-(4-Bromophenyl)-4-(trifluoromethyl)pyridazin-3(2H)-one, and how do reaction conditions influence yield and purity?

- Answer: Common methods include condensation reactions under reflux and ultrasound-assisted synthesis. Ultrasound methods (e.g., 40–60 kHz, 50°C) reduce reaction time and improve yields by enhancing mixing and energy transfer . Traditional methods may require longer durations (12–24 hours) and inert atmospheres to stabilize intermediates. Purity can be optimized via recrystallization using ethanol/water mixtures or column chromatography with silica gel and ethyl acetate/hexane gradients .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Answer:

- 1H/13C NMR : Confirm substitution patterns (e.g., bromophenyl and trifluoromethyl groups) via chemical shifts (δ 7.5–8.0 ppm for aromatic protons, δ 110–125 ppm for CF3 in 13C) .

- X-ray crystallography : Resolve bond lengths (e.g., C-Br ≈ 1.89 Å, C-F ≈ 1.33 Å) and angles to validate stereochemistry. Use SHELXL for refinement, particularly for handling disorder in the pyridazinone ring .

- FT-IR : Identify carbonyl stretches (C=O at ~1670 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .

Advanced Research Questions

Q. How can researchers address crystallographic disorder observed in the X-ray structure of pyridazinone derivatives?

- Answer:

- Refinement strategies : Apply restraints to bond distances and angles using SHELXL to model disordered regions (e.g., trifluoromethyl group rotation). Use PART and SIMU commands to constrain thermal parameters .

- Data collection : Optimize crystal quality by slow evaporation in dichloromethane/hexane mixtures. High-resolution data (d < 0.8 Å) improves disorder modeling .

- Validation : Cross-check with Hirshfeld surface analysis to ensure plausible electron density maps .

Q. What in silico approaches are suitable for predicting biological targets and pharmacokinetic properties of this compound?

- Answer:

- Molecular docking : Use AutoDock Vina to screen against targets like D-amino acid oxidase (DAAO), leveraging the compound’s pyridazinone core for hydrogen bonding with catalytic residues .

- ADMET prediction : Employ SwissADME or pkCSM to calculate logP (target ~3.5 for blood-brain barrier penetration) and assess hepatotoxicity risks. Tanimoto coefficient analysis (>0.7) can prioritize structurally similar bioactive derivatives .

Q. How should researchers design experiments to evaluate herbicidal activity, given conflicting reports on pyridazinone derivatives?

- Answer:

- Comparative assays : Test against Arabidopsis thaliana and Lactuca sativa to assess phytotoxicity. Use dose-response curves (0.1–100 µM) to quantify IC50 values for chlorophyll inhibition .

- Mechanistic studies : Perform HPLC-MS to detect carotenoid degradation products (e.g., lutein, β-carotene) in treated plants. Pair with ROS staining to confirm oxidative stress pathways .

Q. How can the binding mode of this compound to an enzyme be validated using crystallographic data?

- Answer:

- Co-crystallization : Soak the enzyme (e.g., poly(ADP-ribose) polymerase) in 2–5 mM compound solution. Collect data at 1.5–2.0 Å resolution to resolve ligand density .

- Electron density maps : Use Phenix LigandFit to model the compound into Fo-Fc difference density (>3σ). Validate hydrogen bonds (e.g., pyridazinone C=O with Arg122) and π-stacking interactions .

Methodological Notes

- Contradiction resolution : For conflicting bioactivity data, use orthogonal assays (e.g., enzymatic inhibition vs. whole-organism models) and statistical meta-analysis .

- Software tools : SHELX (structure refinement), SwissADME (ADMET), AutoDock (docking), and Phenix (crystallography) are critical for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.